![molecular formula C14H14F3NO4 B13504534 2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a trifluoromethyl-substituted cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: The trifluoromethyl-substituted cyclopropyl ring can be synthesized through a cyclopropanation reaction using appropriate reagents and catalysts.
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base.
Amino group incorporation: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Final coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group and the trifluoromethyl-substituted cyclopropyl ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
Uniqueness
2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is unique due to the presence of the trifluoromethyl-substituted cyclopropyl ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H14F3NO4 |
|---|---|
Molekulargewicht |
317.26 g/mol |
IUPAC-Name |
2-(phenylmethoxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C14H14F3NO4/c15-14(16,17)13(6-7-13)10(11(19)20)18-12(21)22-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
VZIKFWUQVWHBQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)

![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

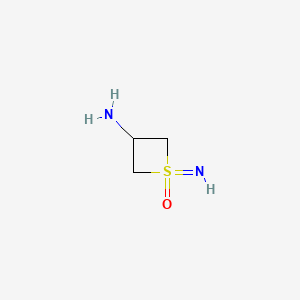
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
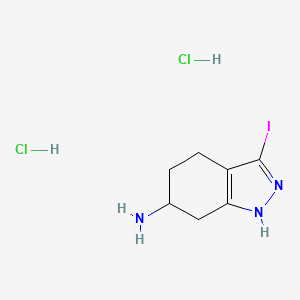
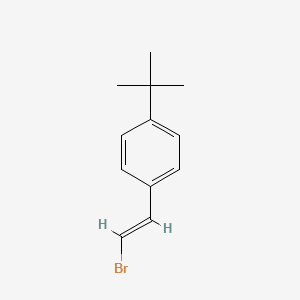
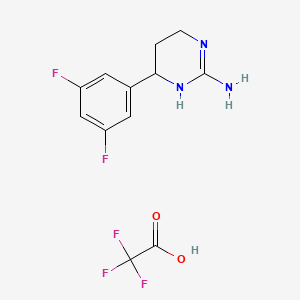

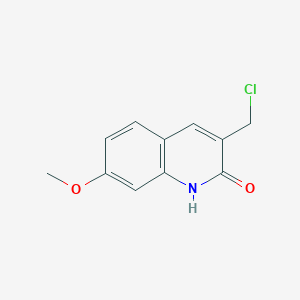
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
